molecular formula C16H20ClN3 B581394 (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride CAS No. 1187830-89-2

(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride

Cat. No.: B581394
CAS No.: 1187830-89-2
M. Wt: 289.807
InChI Key: IYEHYXCLNBRVCV-UHFFFAOYSA-N
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Description

“(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C16H20ClN3 . It is a tetrahydronaphthyridine ring-fused chiral amino acid bearing indane and cyclobutane moieties through two peptide bonds .


Synthesis Analysis

The asymmetric synthesis of the tetrahydronaphthyridine scaffold of this compound has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps . This represents the first example of the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydronaphthyridine ring fused with a chiral amino acid bearing indane and cyclobutane moieties through two peptide bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Heck-type vinylation of chloropyridine using ethylene gas, formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and ruthenium-catalyzed enantioselective transfer hydrogenation .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Ravi et al. (2018) outlines the synthesis of new substituted 3-aryl-1,8-naphthyridine derivatives. These compounds were evaluated for their antimicrobial activity, demonstrating the potential of 1,8-naphthyridine derivatives in developing new antimicrobial agents. The methodology emphasizes efficient synthesis, easy workup, and simple purification, highlighting the versatility of naphthyridine derivatives in medicinal chemistry. Read more.

Antimicrobial Activities

Adem et al. (2022) focused on synthesizing novel 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones and their thiazolidin-4-ones counterparts to evaluate antibacterial and antifungal activities. The compounds showed considerable antimicrobial properties, suggesting their potential as antimicrobial agents. This research further validates the naphthyridine core as a valuable scaffold for developing antimicrobials. Read more.

Anticancer Potential

Kong et al. (2018) discovered a novel naphthyridine derivative, 3u, which induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This study showcases the dual-functional potential of naphthyridine derivatives in cancer therapy, highlighting their ability to trigger cell death through multiple pathways. Read more.

Efflux Pump Inhibition

Oliveira-Tintino et al. (2020) investigated 1,8-naphthyridine sulfonamides for their potential to inhibit efflux pumps in multiresistant Staphylococcus aureus strains. The study demonstrates the utility of naphthyridine derivatives in combating antibiotic resistance, a critical issue in current antimicrobial therapy. Read more.

Properties

IUPAC Name

(6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3.ClH/c17-10-15-7-6-14-12-19(9-8-16(14)18-15)11-13-4-2-1-3-5-13;/h1-7H,8-12,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEHYXCLNBRVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(C=C2)CN)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718461
Record name 1-(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-89-2
Record name 1,6-Naphthyridine-2-methanamine, 5,6,7,8-tetrahydro-6-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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